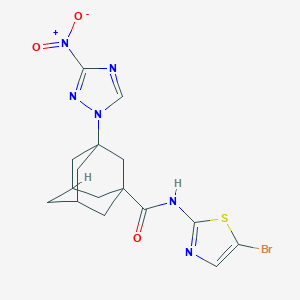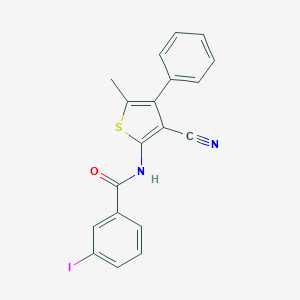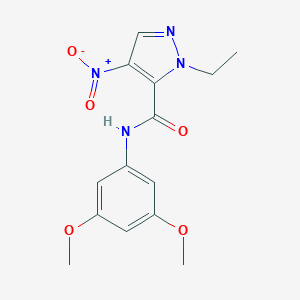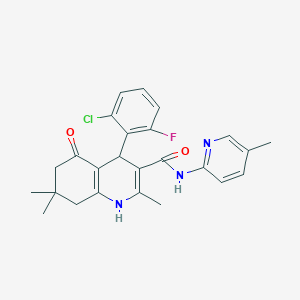![molecular formula C21H22N2O2 B446759 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-11-5](/img/structure/B446759.png)
11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound features a unique structure with a hydroxyphenyl group, which may contribute to its distinct chemical and biological properties.
准备方法
The synthesis of 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones and other precursors.
Cyclization: The key step involves the cyclization of these precursors to form the benzodiazepine core.
Functionalization: Subsequent reactions introduce the hydroxyphenyl and dimethyl groups to complete the structure.
Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
化学反应分析
11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .
科学研究应用
This compound has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptor. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
相似化合物的比较
Similar compounds include other benzodiazepines such as diazepam, fludiazepam, and nordazepam. Compared to these compounds, 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a hydroxyphenyl group, which may enhance its binding affinity and specificity for certain receptors . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
属性
CAS 编号 |
82408-11-5 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4g/mol |
IUPAC 名称 |
6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-24H,11-12H2,1-2H3 |
InChI 键 |
FWSZIEMHBVKSDD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B446677.png)
![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)

![N-[4-(diethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B446686.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B446688.png)
![2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B446689.png)



![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B446694.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B446695.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B446697.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B446698.png)
